molecular formula C21H20BrNO5 B2948302 3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637752-83-1

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B2948302
CAS No.: 637752-83-1
M. Wt: 446.297
InChI Key: YQCZZOWEZDNOKR-UHFFFAOYSA-N
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Description

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic flavonoid derivative characterized by a chromen-4-one (benzopyran-4-one) core substituted with a 2-bromophenoxy group at the 3-position, a methyl group at the 2-position, and a diethylcarbamate moiety at the 7-position. This compound belongs to a class of chromenone derivatives widely studied for their biological activities, including antitumor and receptor antagonism properties . The bromine atom at the 2-position of the phenoxy group introduces steric and electronic effects that may enhance binding affinity or metabolic stability compared to non-halogenated analogs .

Properties

IUPAC Name

[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO5/c1-4-23(5-2)21(25)27-14-10-11-15-18(12-14)26-13(3)20(19(15)24)28-17-9-7-6-8-16(17)22/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCZZOWEZDNOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure incorporates a bromophenoxy group and a diethylcarbamate moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C18H18BrO5N, with a molecular weight of approximately 402.24 g/mol. Key physical properties include:

PropertyValue
Density1.6 ± 0.1 g/cm³
Boiling Point546.6 ± 50.0 °C
Flash Point284.4 ± 30.1 °C
LogP4.35

These properties suggest that the compound may exhibit significant lipophilicity, potentially influencing its absorption and distribution in biological systems.

Biological Activity

Research indicates that compounds with chromenone structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial and fungal strains.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chromenone derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Another investigation focused on the inhibitory effects of chromenone derivatives on xanthine oxidase, an enzyme implicated in gout. Compounds demonstrated varying degrees of inhibition, with some showing IC50 values in the low micromolar range .
  • Antioxidant Studies : Research has highlighted the antioxidant capacity of similar compounds through DPPH radical scavenging assays, indicating their potential as protective agents against oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Bromine SubstitutionEnhances lipophilicity and bioactivity
Carbamate MoietyPotentially increases solubility and bioavailability
Methyl GroupMay influence metabolic stability

These modifications can be crucial for optimizing the compound's therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Carbamate Variations : Diethylcarbamate in the target compound offers a balance between steric bulk and enzymatic stability, whereas dimethylcarbamate () may exhibit faster hydrolysis in vivo due to smaller alkyl groups .

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